molecular formula C21H34N2O5 B4002879 1-Methyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]piperazine;oxalic acid

1-Methyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]piperazine;oxalic acid

Cat. No.: B4002879
M. Wt: 394.5 g/mol
InChI Key: KASMNNMVLJNGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]piperazine;oxalic acid is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a phenoxybutyl group and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]piperazine;oxalic acid typically involves multiple steps, starting with the preparation of the phenoxybutyl intermediate. This intermediate is then reacted with 1-methylpiperazine under controlled conditions to form the desired piperazine derivative. The final step involves the addition of oxalic acid to obtain the oxalate salt of the compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to maintain consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]piperazine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]piperazine;oxalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]piperazine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Methyl-4-[4-(3-methylphenoxy)butyl]piperazine
  • 1-Methyl-4-[4-(3-propan-2-ylphenoxy)butyl]piperazine
  • 1-Methyl-4-[4-(3-methyl-5-phenoxy)butyl]piperazine

Comparison: Compared to similar compounds, 1-Methyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]piperazine;oxalic acid is unique due to the presence of the oxalic acid moiety, which may influence its solubility, stability, and reactivity. This uniqueness can make it more suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-methyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O.C2H2O4/c1-16(2)18-13-17(3)14-19(15-18)22-12-6-5-7-21-10-8-20(4)9-11-21;3-1(4)2(5)6/h13-16H,5-12H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASMNNMVLJNGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCCN2CCN(CC2)C)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]piperazine;oxalic acid
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1-Methyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]piperazine;oxalic acid
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1-Methyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]piperazine;oxalic acid
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1-Methyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]piperazine;oxalic acid
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1-Methyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]piperazine;oxalic acid
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1-Methyl-4-[4-(3-methyl-5-propan-2-ylphenoxy)butyl]piperazine;oxalic acid

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